
1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloro-substituted alkyl chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene typically involves the nitration of 1-(1-Chloro-2,2-dimethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 1-(1-Hydroxy-2,2-dimethylpropyl)-2-nitrobenzene.
Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-2-aminobenzene.
Scientific Research Applications
1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest for further study.
Comparison with Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitro-1-(1-chloro-2,2-dimethylpropyl)benzene: Positional isomer with different reactivity and properties.
Properties
CAS No. |
62558-03-6 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(1-chloro-2,2-dimethylpropyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)10(12)8-6-4-5-7-9(8)13(14)15/h4-7,10H,1-3H3 |
InChI Key |
GACLURQPBKBLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one](/img/structure/B14522012.png)
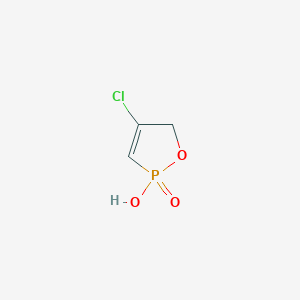
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14522023.png)
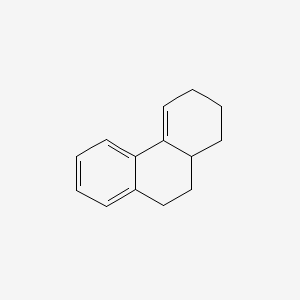
![Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14522056.png)
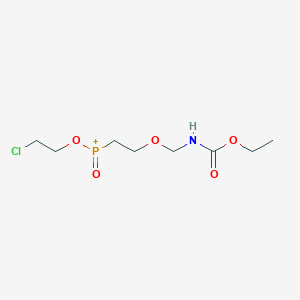
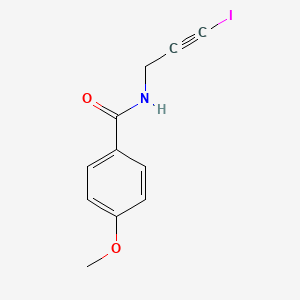
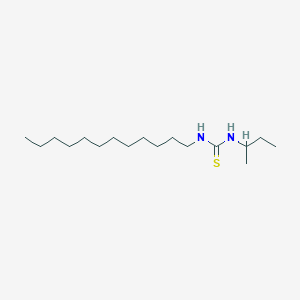

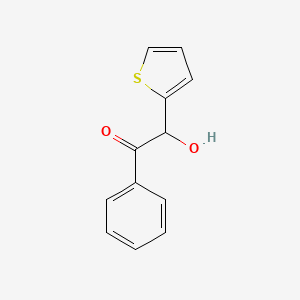
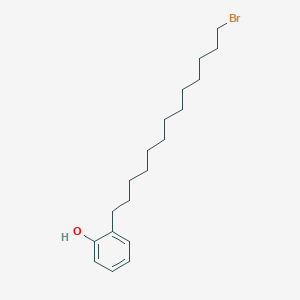
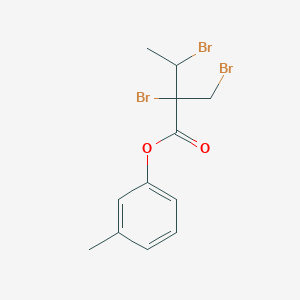
![(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14522097.png)
![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl-](/img/structure/B14522104.png)
